molecular formula C6H12N2S2 B14357154 N,N'-(Ethane-1,1-diyl)diethanethioamide CAS No. 92053-35-5

N,N'-(Ethane-1,1-diyl)diethanethioamide

Cat. No.: B14357154
CAS No.: 92053-35-5
M. Wt: 176.3 g/mol
InChI Key: GABHZUNCGQSFGI-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,1-diyl)diethanethioamide is an organic compound characterized by the presence of two ethanethioamide groups connected by an ethane-1,1-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,1-diyl)diethanethioamide typically involves the reaction of ethanethioamide with ethane-1,1-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Ethane-1,1-diyl)diethanethioamide may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,1-diyl)diethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Amines

    Substitution: Various substituted ethanethioamides

Scientific Research Applications

N,N’-(Ethane-1,1-diyl)diethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,1-diyl)diethanethioamide exerts its effects involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,1-dithiol: Similar in structure but contains thiol groups instead of thioamide groups.

    Ethane-1,2-dithiol: Contains thiol groups at different positions on the ethane backbone.

    Ethylidene diacetate: Contains acetate groups instead of thioamide groups.

Uniqueness

N,N’-(Ethane-1,1-diyl)diethanethioamide is unique due to its specific combination of thioamide groups and ethane-1,1-diyl bridge, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific reactivity and stability.

Properties

CAS No.

92053-35-5

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

N-[1-(ethanethioylamino)ethyl]ethanethioamide

InChI

InChI=1S/C6H12N2S2/c1-4(7-5(2)9)8-6(3)10/h4H,1-3H3,(H,7,9)(H,8,10)

InChI Key

GABHZUNCGQSFGI-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=S)C)NC(=S)C

Origin of Product

United States

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